molecular formula C15H16N2O3 B8508740 3-benzyloxy-N-ethyl-2-nitroaniline

3-benzyloxy-N-ethyl-2-nitroaniline

Cat. No.: B8508740
M. Wt: 272.30 g/mol
InChI Key: XWPBLRBBAOVUBE-UHFFFAOYSA-N
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Description

3-Benzyloxy-N-ethyl-2-nitroaniline is a nitroaniline derivative characterized by a benzyloxy group (-OCH2C6H5) at the 3-position, an ethyl group (-CH2CH3) on the aniline nitrogen, and a nitro (-NO2) group at the 2-position. The molecular formula is estimated as C15H16N2O3, combining features of the benzyloxy group (adding one oxygen and seven carbons) and N-ethyl substitution. Nitroanilines are widely used in organic synthesis, pharmaceuticals, and materials science due to their electron-withdrawing nitro groups, which influence reactivity and stability .

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

N-ethyl-2-nitro-3-phenylmethoxyaniline

InChI

InChI=1S/C15H16N2O3/c1-2-16-13-9-6-10-14(15(13)17(18)19)20-11-12-7-4-3-5-8-12/h3-10,16H,2,11H2,1H3

InChI Key

XWPBLRBBAOVUBE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 3-Benzyloxy-N-ethyl-2-nitroaniline and Analogs

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C15H16N2O3 (estimated) 3-benzyloxy, N-ethyl, 2-nitro Inferred: Potential use in pharmaceuticals or agrochemicals due to lipophilic benzyloxy group.
N-Benzyl-3-nitroaniline C13H12N2O2 N-benzyl, 3-nitro Crystalline (monoclinic, space group P21); versatile in synthetic chemistry.
N,N-Dimethyl-2-nitroaniline C8H10N2O2 N,N-dimethyl, 2-nitro Used in organic synthesis; noted for stability and handling precautions.
3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline C7H13FN2O4* 3-fluoro, N-(4-methoxybenzyl), N-methyl, 2-nitro Pharmacological interest; MDL number MFCD31657964. (Formula discrepancy noted*)
N-(2-(1H-indol-3-yl)ethyl)-2-nitroaniline C16H15N3O2 N-(indole-ethyl), 2-nitro Antitumor activity (IC50 = 35 μM against A549 cells); monoclinic crystal structure.

*Note: The molecular formula for 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline (C7H13FN2O4) in appears inconsistent with its complex structure. A plausible formula would be C15H15FN2O3, reflecting the benzyl and methoxy groups.

Structural and Functional Differences

N-Ethyl vs. N-Benzyl: Ethyl substitution reduces steric hindrance compared to bulkier benzyl groups, possibly increasing reactivity in nucleophilic substitution reactions . Nitro Position: 2-Nitroanilines (e.g., N,N-dimethyl-2-nitroaniline) exhibit distinct electronic effects compared to 3-nitro derivatives, influencing aromatic substitution patterns .

Biological Activity :

  • N-(2-(1H-indol-3-yl)ethyl)-2-nitroaniline demonstrates antitumor activity, attributed to hydrogen bonding (N–H···O, N–H···N) and π-π stacking in its crystal structure .
  • The fluoro and methoxy groups in 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline may enhance binding to biological targets via halogen and hydrogen bonding .

Synthetic Methods :

  • Ullmann-type coupling () and nitroso intermediate routes () are common for nitroanilines. The benzyloxy group in the target compound might require protective-group strategies during synthesis.

Crystallographic and Physicochemical Properties

  • N-Benzyl-3-nitroaniline crystallizes in a monoclinic system (space group P21) with unit cell parameters a = 5.3359 Å, b = 19.2285 Å, c = 5.6017 Å .
  • N-(2-(1H-indol-3-yl)ethyl)-2-nitroaniline also adopts a monoclinic structure (space group I2/c) but with larger unit cell dimensions (a = 15.0212 Å, b = 9.4911 Å, c = 20.3075 Å), reflecting its bulkier indole substituent .

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